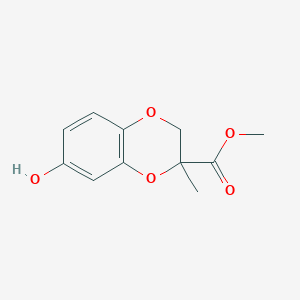
Methyl 7-hydroxy-2-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxylate
Cat. No. B8713516
M. Wt: 224.21 g/mol
InChI Key: BDTCCNWCDTTYQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07629372B2
Procedure details


The product from Step 5 (0.6 g, 2.9 mmol) was treated with 2 N KOH in ethanol under reflux for 4 h. Removal of ethanol and acidification of the residue with 2 N HCl gave the crude acid, which was dissolved in dichloromethane (mL) and treated with boron tribromide (1 M in hexane, mL, mmol) at 0 C for 1 h. The reaction was quenched with water and extracted with dichloromethane. The combined extracts were washed with brine and dried over MgSO4. Removal of solvents gave a residue which was taken up in 7:1 benzene/methanol and treated with excess trimethylsilyldiazo methane (1 m in hexane). Removal of solvents and purification of the residue by chromatography on silica gel afforded 0.48 (75% yield) of the title compound as an oil.
Name
product
Quantity
0.6 g
Type
reactant
Reaction Step One






Name
benzene methanol
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Name
Yield
75%

Name
Identifiers


|
REACTION_CXSMILES
|
C([C:4]1[CH:5]=[CH:6][C:7]2[O:11][C@:10]([CH2:16]C)([C:12]([O:14][CH3:15])=[O:13])[CH2:9][C:8]=2[CH:18]=1)(=O)C.[OH-:19].[K+].B(Br)(Br)Br.C[Si](C=[N+]=[N-])(C)C.C([OH:34])C>ClCCl.C1C=CC=CC=1.CO>[CH3:9][C:10]1([C:12]([O:14][CH3:15])=[O:13])[O:11][C:7]2[CH:8]=[C:18]([OH:34])[CH:4]=[CH:5][C:6]=2[O:19][CH2:16]1 |f:1.2,7.8|
|
Inputs


Step One
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
B(Br)(Br)Br
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C[Si](C)(C)C=[N+]=[N-]
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
Step Five
|
Name
|
benzene methanol
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C1=CC=CC=C1.CO
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
under reflux for 4 h
|
|
Duration
|
4 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Removal of ethanol and acidification of the residue with 2 N HCl
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
gave the crude acid, which
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The reaction was quenched with water
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with dichloromethane
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined extracts were washed with brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over MgSO4
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Removal of solvents
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
gave a residue which
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Removal of solvents and purification of the residue by chromatography on silica gel
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 75% |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC1(COC2=C(O1)C=C(C=C2)O)C(=O)OC
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
